4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with pyridine-2-carbaldehyde in the presence of a chlorinating agent can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-ethyl-2-(3-fluoro-2-pyridinyl)thieno[2,3-d]pyrimidine: This compound has a similar core structure but different substituents, which may result in different chemical and biological properties.
2-Thio-containing pyrimidines: These compounds share the pyrimidine core but have sulfur-containing groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C18H12ClN3S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H12ClN3S/c19-17-14-11-15(12-6-2-1-3-7-12)23-18(14)22-16(21-17)10-13-8-4-5-9-20-13/h1-9,11H,10H2 |
InChI Key |
DYUROHZXAFNAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)CC4=CC=CC=N4 |
Origin of Product |
United States |
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